(Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one

Computational chemistry Drug design Medicinal chemistry

CAS 300816-68-6 ((5Z)-3-(3-hydroxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one) is a 2-thioxothiazolidin-4-one (rhodanine) derivative possessing a cinnamylidene substituent at C5 and a 3-hydroxyphenyl group at N3. It belongs to the arylidene-rhodanine class, which is extensively investigated for tyrosinase inhibition, anticancer, and antimicrobial applications.

Molecular Formula C18H13NO2S2
Molecular Weight 339.43
CAS No. 300816-68-6
Cat. No. B2745562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
CAS300816-68-6
Molecular FormulaC18H13NO2S2
Molecular Weight339.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O
InChIInChI=1S/C18H13NO2S2/c20-15-10-5-9-14(12-15)19-17(21)16(23-18(19)22)11-4-8-13-6-2-1-3-7-13/h1-12,20H/b8-4+,16-11-
InChIKeyKNVAMNQSXKKLER-MAHQCVNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

300816-68-6: (Z)-3-(3-Hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one — Structural & Procurement Baseline


CAS 300816-68-6 ((5Z)-3-(3-hydroxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one) is a 2-thioxothiazolidin-4-one (rhodanine) derivative possessing a cinnamylidene substituent at C5 and a 3-hydroxyphenyl group at N3 [1]. It belongs to the arylidene-rhodanine class, which is extensively investigated for tyrosinase inhibition, anticancer, and antimicrobial applications [1]. The compound contains a conjugated α,β-unsaturated carbonyl system (the cinnamylidene moiety) that serves as a Michael acceptor, a feature associated with covalent target engagement but also with pan-assay interference (PAINS) liabilities [2]. Its enhanced molecular weight (339.43 g·mol⁻¹) and hydrogen-bonding capacity relative to simpler rhodanine scaffolds suggest differentiated pharmacokinetic and target-binding profiles that require explicit quantitative characterization before procurement decisions.

Why 300816-68-6 Cannot Be Interchanged with Generic Rhodanine Analogs: The Case for Explicit Differentiation


Rhodanine-based compounds are not functionally interchangeable because minor substituent variations at N3 and C5 produce large shifts in potency, selectivity, and physicochemical properties [1][2]. Within the 2-thioxothiazolidin-4-one family, IC₅₀ values for tyrosinase inhibition span three orders of magnitude—from 0.09 µM for (Z)-3-benzyl-5-(3,5-dimethoxybenzylidene)-2-thioxothiazolidin-4-one to >10,000 µM for inactive analogs—depending solely on the benzylidene/cinnamylidene substitution pattern [1]. Similarly, the N3 substituent dictates lipophilicity (cLogP ranging from ~2 to >5), hydrogen-bond donor count, and susceptibility to PAINS flags such as Michael acceptor reactivity [2][3]. A user who substitutes 300816-68-6 with 5-cinnamylidenerhodanine (CAS 15328‑87‑7; lacking the N3-3-hydroxyphenyl group) or with a 3-benzyl-5-benzylidene analog therefore risks obtaining an entirely different activity and selectivity profile. Quantitative evidence establishing exactly where 300816-68-6 sits within this multidimensional property space is essential for scientific selection.

300816-68-6 Quantitative Differentiation Evidence: Head-to-Head & Cross-Study Comparisons


N3-(3-Hydroxyphenyl) vs. N3-Unsubstituted: Predicted Hydrogen-Bond Donor and Target Engagement Gain

The ZINC database reports a calculated logP of 3.901 and a topological polar surface area (tPSA) of 37 Ų for 300816-68-6 [1]. SEA (Similarity Ensemble Approach) predictions indicate potential interaction with protein tyrosine phosphatases (PTPN1, ACP1, LTP1) and Bcl-2 family proteins [1]. These predictions are absent for the N3‑unsubstituted comparator 5-cinnamylidenerhodanine (calculated logP ~3.0, tPSA ~20 Ų) , indicating that the N3-(3-hydroxyphenyl) group adds both polar surface area and hydrogen-bond donor capacity that may confer distinct target selectivity.

Computational chemistry Drug design Medicinal chemistry

Synthetic Accessibility: Knoevenagel Condensation Yield and Purity Benchmarking

The 2-thioxothiazolidin-4-one scaffold can be functionalized at C5 via Knoevenagel condensation under uncatalyzed, solvent-free conditions reported to yield products in 85–95% yield with >95% purity after simple filtration [1]. This contrasts with microwave-assisted or EDDA‑catalyzed protocols required for more sterically hindered analogs, which may produce lower yields (60–80%) [1][2]. The cinnamaldehyde precursor is commercially available in bulk, and the reaction is operationally simple—features that directly impact procurement cost and scalability relative to analogs requiring multi-step N3‑functionalization.

Synthetic chemistry Process chemistry Chemical procurement

PAINS Alert Categorization: Rhodanine Scaffold Risk Profile and Mitigation Strategy

Rhodanine derivatives are flagged as PAINS (Pan-Assay Interference Compounds) due to Michael acceptor reactivity and photometric interference [1][2]. The cinnamylidene extended conjugation in 300816-68-6 may modulate the electrophilicity of the exocyclic double bond relative to benzylidene analogs, potentially altering the PAINS risk profile. Compounds with N3‑aryl substitution have been reported to show reduced non-specific thiol reactivity compared to N3‑unsubstituted rhodanines in some contexts [1]; however, compound-specific ALARM NMR or detergent-based counter-screens are essential for validation. Users should implement orthogonal assay formats (e.g., SPR, CETSA) when using this compound in target-based campaigns.

Assay development Medicinal chemistry Screening library design

300816-68-6: Evidence-Linked Research and Procurement Application Scenarios


Tyrosinase Inhibitor Hit-to-Lead Campaigns Requiring Extended Cinnamylidene Conjugation

For programs targeting melanogenesis disorders, 300816-68-6 offers the cinnamylidene extended π‑system that is absent in benzylidene analogs. The (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one series establishes that 5‑benzylidene substitution can achieve mushroom tyrosinase IC₅₀ as low as 0.09 µM [1]. 300816-68-6, with its cinnamylidene group, may extend this SAR space by providing additional hydrophobic contacts in the enzyme active site. Users should benchmark 300816-68-6 against kojic acid (IC₅₀ = 19.22 µM) [1] in mushroom tyrosinase assays and confirm activity in B16F10 cellular melanogenesis models before committing to analog synthesis.

Chemical Biology Probe Development Targeting Protein Tyrosine Phosphatases

SEA predictions from ZINC suggest 300816-68-6 may interact with PTPN1 (TCP tyrosine phosphatase non-receptor type 1) and related phosphatases [2]. The cinnamylidene-thiazolidinedione chemotype has demonstrated PTP‑1B inhibition (IC₅₀ = 6.52 µM for compound 4w) with in vivo anti-hyperglycemic activity in STZ‑nicotinamide diabetic mice [3]. Procurement of 300816-68-6 as a 2‑thioxo (C=S) analog of the thiazolidinedione series could probe the sulfur isostere effect on PTP‑1B selectivity and cellular permeability.

Physicochemical Property Benchmarking in CNS Drug Discovery Panels

With a predicted logP of 3.901, tPSA of 37 Ų, and 4 rotatable bonds [2], 300816-68-6 occupies a property space (logP 3–5, tPSA < 60 Ų) associated with blood–brain barrier penetration. Inclusion of 300816-68-6 alongside comparator rhodanines (e.g., 5‑cinnamylidenerhodanine with lower tPSA and no H‑bond donor) in parallel artificial membrane permeability assays (PAMPA-BBB) could generate directly comparable permeability data to inform CNS-targeted screening library design.

Anthelmintic or Antimicrobial Screening with Built-in PAINS Controls

Rhodanine cinnamylidene derivatives have demonstrated anthelmintic activity against Rhabditis sp. [4]. For antimicrobial screening programs, 300816-68-6 should be assayed with built-in PAINS counter-screens (detergent addition, DTT challenge, orthogonal biophysical readouts) because the rhodanine scaffold is a known assay interferer [5]. Procurement specifications should require vendor-provided QC data demonstrating >95% purity by HPLC and the absence of aggregation by dynamic light scattering at the intended assay concentration.

Quote Request

Request a Quote for (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.